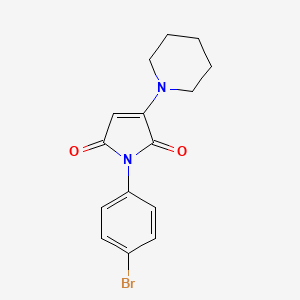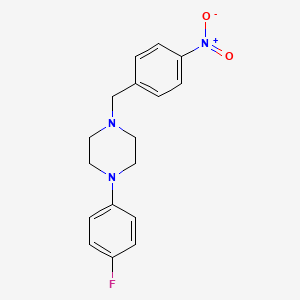![molecular formula C22H26N4O2 B5654519 2-ethyl-4-phenyl-9-(2-pyrazinylcarbonyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5654519.png)
2-ethyl-4-phenyl-9-(2-pyrazinylcarbonyl)-2,9-diazaspiro[5.5]undecan-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
Synthesis Analysis
The synthesis of 3,9-diazaspiro[5.5]undecane derivatives, including those similar to the compound , typically involves intramolecular spirocyclization of 4-substituted pyridines. This process is facilitated by the in situ activation of the pyridine ring, followed by the intramolecular addition of an attached β-dicarbonyl nucleophile, utilizing catalysts such as Ti(OiPr)4 (Parameswarappa & Pigge, 2011). Other methods include the Michael addition of a lithium enolate to a tetrasubstituted olefin acceptor to introduce various substituents at specific positions on the molecule (Yang et al., 2008).
Molecular Structure Analysis
The molecular structure of 2-ethyl-4-phenyl-9-(2-pyrazinylcarbonyl)-2,9-diazaspiro[5.5]undecan-3-one and related compounds have been elucidated using various spectroscopic techniques, including NMR and X-ray crystallography. These studies reveal the presence of a spirocyclic framework that often adopts specific conformations conducive to particular chemical reactivities and interactions (Islam et al., 2017).
Chemical Reactions and Properties
The chemical reactivity of diazaspiro[5.5]undecane derivatives is influenced by their functional groups and molecular structure. These compounds can undergo various reactions, including aminomethylation, to produce new derivatives with diverse functionalities. The reaction conditions, such as the presence of catalysts and the choice of reactants, play a crucial role in determining the products and their yields (Khrustaleva et al., 2018).
Physical Properties Analysis
The physical properties of 3,9-diazaspiro[5.5]undecanes, including solubility, melting points, and crystalline structure, are closely tied to their molecular arrangement and the presence of functional groups. X-ray diffraction analysis has been used to study the crystalline structures of these compounds, revealing the influence of molecular packing on their physical characteristics (Zhou et al., 2001).
Chemical Properties Analysis
The chemical properties of diazaspiro[5.5]undecane derivatives are defined by their reactivity towards various chemical reagents. Their ability to form complexes with metals, undergo nucleophilic substitutions, and participate in cycloaddition reactions exemplifies their chemical versatility. This versatility is a function of the spirocyclic structure and the electronic characteristics of the substituents present on the molecule (Cordes et al., 2013).
Eigenschaften
IUPAC Name |
2-ethyl-4-phenyl-9-(pyrazine-2-carbonyl)-2,9-diazaspiro[5.5]undecan-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N4O2/c1-2-25-16-22(14-18(20(25)27)17-6-4-3-5-7-17)8-12-26(13-9-22)21(28)19-15-23-10-11-24-19/h3-7,10-11,15,18H,2,8-9,12-14,16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMPGBVDGQJGIHL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CC2(CCN(CC2)C(=O)C3=NC=CN=C3)CC(C1=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Ethyl-4-phenyl-9-(2-pyrazinylcarbonyl)-2,9-diazaspiro[5.5]undecan-3-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-{[6-(3-methyl-3-phenylpiperidin-1-yl)pyrazin-2-yl]carbonyl}morpholine](/img/structure/B5654464.png)
![N-ethyl-5-{[4-(2-methoxyphenyl)-1-piperazinyl]carbonyl}-2-pyrimidinamine](/img/structure/B5654471.png)
![2-[({5-[1-(2-methoxy-3-methylbenzoyl)piperidin-4-yl]-4-methyl-4H-1,2,4-triazol-3-yl}methyl)(methyl)amino]ethanol](/img/structure/B5654479.png)
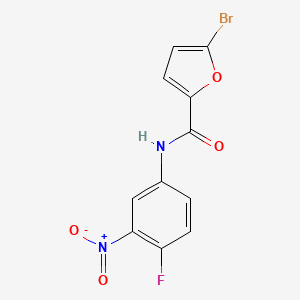

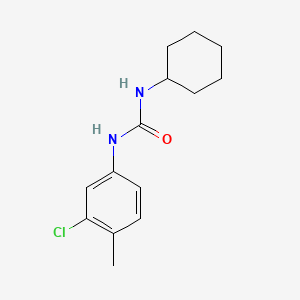
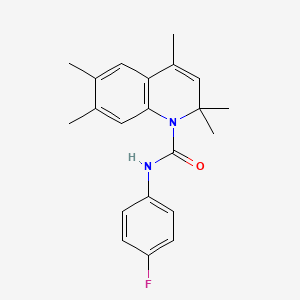

![2-ethyl-5-{[2-(4-fluorophenyl)-1-pyrrolidinyl]carbonyl}pyrimidine](/img/structure/B5654527.png)
![2-[(2-{1-[3-(5-methyl-1H-pyrazol-1-yl)propanoyl]piperidin-3-yl}-1H-imidazol-1-yl)methyl]pyridine](/img/structure/B5654529.png)

